Product packaging for Hexetone(Cat. No.:CAS No. 535-86-4)

Hexetone

Cat. No.: B1213877
CAS No.: 535-86-4
M. Wt: 152.23 g/mol
InChI Key: XHJJEWBMBSQVCJ-UHFFFAOYSA-N
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Description

Historical Trajectories and Early Scientific Inquiries into Hexetone

Early scientific inquiries into chemical compounds, particularly those derived from natural sources, often focused on isolation, structural elucidation, and initial assessments of biological effects. While specific detailed historical accounts solely centered on the very first inquiries into this compound are not extensively documented in the provided search results, the broader history of research into biologically active molecules and natural products provides context. Research into sprout suppressive molecules, for instance, has been ongoing since the beginning of the twentieth century sci-hub.se. Terpenoids, the class of compounds to which this compound belongs nih.gov, have also been the subject of biological studies for many years, with investigations into their properties and the biological activities of their derivatives gla.ac.uk. These historical trajectories in natural product chemistry and the study of biologically active compounds likely encompassed early investigations into the chemical nature and potential effects of substances like this compound as they were identified or synthesized.

Evolution of Research Paradigms and Methodological Advancements Applied to this compound

Research paradigms in chemistry and biology have evolved significantly over time, moving from classical methods of isolation and structural determination to sophisticated techniques in synthesis, spectroscopy, and molecular biology. The study of compounds like this compound would have benefited from these advancements. Early structural elucidation relied on chemical reactions and basic spectroscopic methods. Over time, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography became standard tools for precisely determining molecular structures. escholarship.org

In the realm of biological investigations, early studies might have involved rudimentary bioassays. The evolution of research paradigms has led to more complex and targeted approaches, including cell-based assays, enzyme activity studies, and eventually, systems-level chemical biology approaches that aim to understand how chemical compounds interact with biological systems on a broader scale. nih.govciil.frrsc.org The application of these evolving methodologies would have allowed researchers to gain a deeper understanding of this compound's chemical properties and explore potential biological activities with greater precision and detail.

Contemporary Significance of this compound in Chemical and Biological Sciences

This compound maintains contemporary significance in chemical and biological sciences, particularly within the scope of natural products research and the search for compounds with specific biological activities. Recent research has included this compound in studies investigating the antimicrobial and antigerminative potentials of various extracts, such as those from forest residues. uqtr.ca This indicates ongoing interest in evaluating this compound for potential applications, possibly as a component of natural product-based agents. The broader field of chemical biology continues to explore the interactions of small molecules, including natural products and their derivatives, with biological systems to understand fundamental processes and identify compounds with potential utility. taylorfrancis.comnih.gov The study of this compound contributes to this field by potentially offering insights into the properties and activities of cyclic monoterpenoids.

Detailed Research Findings and Data

While extensive detailed research findings specifically on this compound are not provided in the search results, its inclusion in a study on the biological potential of forest extracts highlights a contemporary research application uqtr.ca. This study identified this compound as a compound present in certain extracts that exhibited antimicrobial and antigerminative properties. uqtr.ca

Based on PubChem data, some computed chemical properties of this compound (Homocamfin) are available: nih.gov

Property NameValueUnit
Molecular Weight152.23 g/mol
Monoisotopic Mass152.120115130Da
Topological Polar Surface Area17.1Ų
Computed XLogP3-AA2.3N/A

This data provides fundamental chemical information relevant to its behavior and potential interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1213877 Hexetone CAS No. 535-86-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

535-86-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methyl-5-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,7,9H,4,6H2,1-3H3

InChI Key

XHJJEWBMBSQVCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CC(C1)C(C)C

Canonical SMILES

CC1=CC(=O)CC(C1)C(C)C

Other CAS No.

28587-71-5
535-86-4

Origin of Product

United States

Advanced Synthetic Methodologies for Hexetone and Its Analogues

Stereoselective and Enantioselective Synthesis Strategies for Hexetone

Achieving control over the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like this compound. Stereoselective and enantioselective methods are employed to produce specific stereoisomers, which can exhibit distinct biological activities.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. nih.gov After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. This strategy offers a reliable method for asymmetric synthesis. medium.comresearchgate.net

In parallel, catalytic asymmetric synthesis has emerged as a powerful and atom-economical approach. researchgate.netlibretexts.org This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst, being chiral, creates a chiral environment that favors the formation of one enantiomer over the other.

ApproachDescriptionKey Features
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.High diastereoselectivity, predictable stereochemistry, auxiliary can often be recovered and reused. nih.govmedium.com
Catalytic Asymmetric Synthesis A substoichiometric amount of a chiral catalyst is used to generate an enantiomerically enriched product from a prochiral substrate.High enantioselectivity, high turnover numbers, atom economical. researchgate.netlibretexts.org

Diastereoselective and Enantiotopic Differentiation in this compound Synthesis

Diastereoselective synthesis aims to form one diastereomer in preference to others. uni-stuttgart.de In the context of this compound synthesis, this could involve the selective reaction at one of multiple stereocenters, leading to the desired relative stereochemistry.

Enantiotopic differentiation refers to the selective reaction at one of two enantiotopic groups or faces in a prochiral molecule. mdpi.com For a molecule containing two chemically equivalent groups that are mirror images of each other, a chiral reagent or catalyst can distinguish between them, leading to an enantiomerically enriched product. An asymmetric synthesis of hexapropionate synthons has been achieved through the sequential enantiotopic group selective enolization of meso diketones. essentialchemicalindustry.org

Novel Catalytic Systems in this compound Derivatization and Scaffold Construction

The development of novel catalytic systems has revolutionized the synthesis and derivatization of organic molecules, offering new pathways to construct complex molecular architectures.

Organocatalysis and Metal-Catalyzed Transformations

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of often toxic and expensive metals. This field has seen exponential growth, providing a wide range of transformations for asymmetric synthesis.

Metal-catalyzed transformations, on the other hand, employ transition metals to facilitate a vast array of reactions, including cross-coupling, hydrogenation, and oxidation reactions. These methods are indispensable for the construction of carbon-carbon and carbon-heteroatom bonds.

Catalysis TypeDescriptionAdvantages
Organocatalysis Uses small, chiral organic molecules to catalyze chemical reactions.Metal-free, often robust to air and moisture, environmentally benign.
Metal-Catalysis Employs transition metal complexes to catalyze a wide range of chemical transformations.High efficiency, broad substrate scope, enables reactions that are otherwise difficult to achieve.

Photoredox and Electrochemical Synthesis Pathways

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a host of novel transformations under mild conditions. This approach has opened up new avenues for the synthesis of complex molecules.

Electrochemical synthesis employs an electric current to drive chemical reactions. uni-stuttgart.denih.govresearchgate.netnih.gov By controlling the electrode potential, specific oxidation or reduction reactions can be achieved with high selectivity, often avoiding the need for chemical redox reagents.

Principles of Green Chemistry in this compound Production and Process Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.orgiarjset.comresearchgate.net In the context of this compound production, this involves several key considerations.

Key Green Chemistry Principles in this compound Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. medium.com

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents. medium.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. medium.com

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to minimize waste. essentialchemicalindustry.org

Process Optimization: Employing methodologies like Response Surface Methodology (RSM) to identify the optimal reaction conditions for maximizing yield and minimizing by-products. researchgate.netsysrevpharm.org This involves systematically varying factors such as temperature, pressure, and catalyst loading to achieve the most efficient process.

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Chemoenzymatic and Biocatalytic Approaches to this compound Scaffolds

The application of enzymes in the synthesis and transformation of this compound and its derivatives is a well-researched area. These biocatalytic methods offer high selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical methods.

Research has demonstrated the effective use of various enzymes for the stereoselective reduction of this compound (ketoisophorone). A notable example is the use of Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae. This enzyme catalyzes the asymmetric reduction of the carbon-carbon double bond in the this compound ring. nih.govresearchgate.net This enzymatic reduction is a key step in the synthesis of valuable chiral compounds.

Furthermore, a two-step enzymatic asymmetric reduction system has been developed to produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a doubly chiral compound, starting from this compound. researchgate.netnih.gov This process first utilizes Old Yellow Enzyme 2 from Saccharomyces cerevisiae to stereoselectively hydrogenate the double bond. Subsequently, a levodione (B1250081) reductase from Corynebacterium aquaticum M-13 is used to selectively and stereospecifically reduce the carbonyl group at the C-4 position. researchgate.netnih.gov To regenerate the necessary cofactors for these enzymatic reactions, glucose dehydrogenase is often employed. nih.gov

Unspecific peroxygenases (UPOs) from fungi have also been shown to be capable of selectively hydroxylating isophorone (B1672270) to produce 4-hydroxyisophorone and this compound (4-ketoisophorone). rsc.orgrsc.org These enzymes are advantageous as they only require hydrogen peroxide for their activation, offering a potentially simpler and more environmentally friendly route to this compound derivatives. rsc.org

The following table summarizes some of the key findings in the chemoenzymatic and biocatalytic approaches to this compound scaffolds:

Starting MaterialBiocatalyst(s)Product(s)Key Findings
This compound (2,6,6-trimethyl-2-cyclohexen-1,4-dione)Old Yellow Enzyme 2 (Saccharomyces cerevisiae)(6R)-2,2,6-trimethylcyclohexane-1,4-dione (levodione)Stereoselective enzymatic hydrogenation of the C=C double bond. nih.gov
This compound (2,6,6-trimethyl-2-cyclohexen-1,4-dione)Old Yellow Enzyme 2 (S. cerevisiae) and Levodione reductase (C. aquaticum)(4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanoneA two-step enzymatic asymmetric reduction system. Glucose dehydrogenase is used for cofactor regeneration. researchgate.netnih.gov
IsophoroneUnspecific Peroxygenase (Humicola insolens)4-hydroxyisophorone and this compound (4-ketoisophorone)Selective hydroxylation of isophorone. Full conversion of 10 mM isophorone was achieved within nine hours. rsc.org

Structure Activity Relationship Sar and Structural Modification Studies of Hexetone

Theoretical Frameworks for Structure-Activity Correlation of Hexetone

The biological activity of this compound is intrinsically linked to its molecular structure. Theoretical frameworks that correlate this structure with its activity consider various factors, including the spatial arrangement of atoms and the distribution of electrons within the molecule.

The interaction of this compound with its biological targets is governed by a combination of electronic and steric factors. Studies on N-ethyl-hexedrone (NEH), a close analog of this compound, and other synthetic cathinones provide significant insights into these contributions, particularly concerning their primary target, the dopamine (B1211576) transporter (DAT). acs.orgnih.govurl.edunih.gov

The length of the α-carbon side chain in N-ethyl substituted cathinones plays a pivotal role in their potency as DAT inhibitors. Research has demonstrated that increasing the length of this aliphatic side chain from a methyl to a propyl group leads to a higher potency in inhibiting dopamine uptake. acs.orgnih.govurl.edunih.gov However, this trend does not continue indefinitely. A further increase in the side-chain length from a butyl to a pentyl group results in a decrease in inhibitory potential, suggesting an optimal length for this substituent for maximal DAT interaction. acs.orgnih.govurl.edunih.gov This inverted U-shaped relationship highlights the importance of steric bulk in the binding pocket of the transporter.

In contrast to their high affinity for DAT, these compounds exhibit a low affinity for the serotonin (B10506) transporter (SERT). acs.orgnih.gov This selectivity is a key aspect of their pharmacological profile and is attributed to the specific structural requirements of the SERT binding site, which are not optimally met by the this compound scaffold.

The following table summarizes the in vitro data for a series of N-ethyl cathinone (B1664624) analogs, illustrating the impact of the α-carbon side-chain length on DAT and SERT inhibition.

Compoundα-Carbon Side-ChainDAT IC50 (nM)SERT IC50 (nM)
N-ethyl-cathinone (NEC)Methyl150>10000
N-ethyl-buphedrone (NEB)Ethyl50>10000
N-ethyl-pentedrone (NEPD)Propyl20>10000
N-ethyl-hexedrone (NEH)Butyl30>10000
N-ethyl-heptedrone (NEHP)Pentyl80>10000

The three-dimensional shape of the this compound molecule, or its conformation, is a critical determinant of its biological activity. The molecule must adopt a specific conformation to effectively bind to its target receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For flexible molecules like this compound, multiple conformations may exist in equilibrium, but only one or a few may be biologically active.

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. tandfonline.comnih.gov A pharmacophore model for this compound would define the spatial relationships between key features such as the aromatic ring, the ketone group, and the amino group that are necessary for its interaction with the dopamine transporter. While a specific pharmacophore model for this compound is not extensively documented in publicly available literature, models for other synthetic cathinones acting on monoamine transporters have been developed. These generally highlight the importance of a hydrophobic region, a hydrogen bond acceptor, and a positively ionizable group, corresponding to the phenyl ring, the ketone oxygen, and the amine nitrogen of the this compound structure, respectively.

Computational Approaches to this compound SAR

Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at a molecular level. These methods can complement experimental data and provide detailed insights into the factors driving biological activity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic properties of this compound. tandfonline.com These calculations provide information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the partial charges on each atom.

The charge distribution is particularly important for understanding intermolecular interactions. The negatively charged ketone oxygen and the positively charged nitrogen atom in the protonated form are key sites for electrostatic interactions with the binding pocket of the dopamine transporter. The molecular electrostatic potential (MEP) map, which can be generated from these calculations, visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.com For this compound, docking studies with a model of the human dopamine transporter (hDAT) can reveal the specific binding mode and the key amino acid residues involved in the interaction. Studies on related synthetic cathinones have identified several important residues within the hDAT binding pocket, including Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326. tandfonline.comresearchgate.net It is highly probable that this compound interacts with a similar set of residues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model for a series of this compound analogs would be represented by an equation that relates molecular descriptors (numerical representations of chemical structure) to a measure of biological activity, such as the IC50 for DAT inhibition.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Rational Design and Synthesis of this compound Analogues for Mechanistic Probing

The rational design of this compound analogues would be a crucial step in elucidating its mechanism of action and potentially developing more potent or selective compounds. This process involves the strategic and systematic modification of the this compound molecule to understand the contribution of each of its structural features to its biological activity.

Systematic modifications of the this compound core would likely focus on its key structural components: the cyclohexenone ring, the methyl group at position 3, and the isopropyl group at position 5. Research on other cyclohexenone derivatives provides a framework for predicting the outcomes of such modifications.

Modification of the Cyclohexenone Ring: The α,β-unsaturated ketone is a common feature in biologically active molecules and often acts as a Michael acceptor. Modifications could include:

Saturation of the double bond: This would disrupt the planarity and electronic nature of the ring, likely leading to a significant decrease or complete loss of activity.

Alteration of the ketone: Reduction of the ketone to a hydroxyl group would change the molecule's hydrogen bonding capacity and polarity, which could drastically alter its interaction with a target receptor.

Introduction of heteroatoms: Replacing a carbon atom in the ring with a nitrogen or oxygen atom would create a heterocyclic analogue, fundamentally changing the compound's physicochemical properties.

Modification of the Alkyl Substituents:

Varying the size of the methyl group: Replacing the methyl group at C-3 with other alkyl groups (e.g., ethyl, propyl) would probe the steric tolerance of the binding pocket at this position.

Altering the isopropyl group: The bulky isopropyl group at C-5 is likely a key determinant of binding affinity and selectivity. Analogues with different branched or unbranched alkyl chains, or even cyclic substituents, could be synthesized to explore the optimal size and shape for interaction with the biological target. For instance, in a series of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one inhibitors of 4-hydroxyphenylpyruvate dioxygenase, substitutions at the 5-position were found to be well-tolerated, suggesting that this position on the cyclohexenone ring may be amenable to significant structural variations without losing potency cas.org.

The following table summarizes potential systematic modifications to the this compound core based on studies of related cyclohexenone derivatives.

Modification SiteType of ModificationPotential Impact on Activity
Cyclohexenone Ring Saturation of the C2-C3 double bondLikely decrease or loss of activity
Reduction of the C1 ketoneAltered binding interactions and polarity
Introduction of a heteroatom (e.g., N, O)Significant change in physicochemical properties
C3-Position Variation of the methyl group to larger alkylsProbing steric limits of the binding pocket
C5-Position Replacement of the isopropyl groupInvestigating the influence of substituent size and shape on affinity and selectivity

This compound possesses a chiral center at the C-5 position, meaning it can exist as two enantiomers ((R)- and (S)-3-methyl-5-isopropylcyclohex-2-en-1-one). The spatial arrangement of the isopropyl group will differ between these enantiomers, which can have a profound impact on how the molecule interacts with a chiral biological target, such as a receptor or enzyme.

The synthesis of individual enantiomers of this compound would be essential for investigating these stereochemical influences. Chiral synthesis methods for cyclohexenone derivatives are well-established and often employ chiral auxiliaries or asymmetric catalysis nih.govnih.govdrugfuture.com.

It is highly probable that the two enantiomers of this compound would exhibit different biological activities. One enantiomer may bind with significantly higher affinity to the target protein, leading to greater potency. The other enantiomer might be less active or even inactive. In some cases, different enantiomers can have entirely different pharmacological effects. Therefore, the determination of the absolute stereochemistry of the more active enantiomer would provide critical information about the topology of the binding site.

Based on a comprehensive search of scientific literature, there is no evidence of a chemical compound named "this compound" having been the subject of molecular and cellular mechanistic investigations as outlined in the requested article structure. The term "this compound" does not appear in published research databases in the context of protein interaction profiling, nucleic acid binding studies, or cellular pathway modulation.

The provided outline requests highly specific data, including protein-Hexetone interaction profiles, enzyme kinetics, and receptor binding assays. Generating an article with this level of detail would require fabricating scientific data, which is not feasible as the goal is to provide scientifically accurate and factual information.

Therefore, it is not possible to generate the requested article on "this compound" as the foundational research for such a document does not exist. Further investigation into the origin of the compound name "this compound" may be necessary to determine if it is a novel or proprietary compound not yet described in public-domain scientific literature, or if the name is a misnomer for another molecule. Without verifiable scientific sources, any article generated would be speculative and not meet the criteria for a scientifically accurate and authoritative document.

No Verifiable Scientific Data Available for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no verifiable data or research studies were found for a chemical compound specifically named "this compound" that would allow for the creation of the requested article. The search for molecular and cellular mechanistic investigations, including cell-free assays, studies in mammalian cell lines, and advanced imaging, did not yield any relevant results for a compound with this name.

The name "this compound" does not correspond to a standard or commonly recognized chemical entity in publicly available scientific research. As such, it is not possible to provide scientifically accurate and informative content for the detailed outline specified in the instructions, which includes:

Molecular and Cellular Mechanistic Investigations of Hexetone

Advanced Imaging Techniques in Hexetone Mechanistic Research

Electron Microscopy in Subcellular Localization Studies

Generating content for these sections without supporting data would result in fabrication and would not meet the required standards of scientific accuracy. It is possible that "this compound" may be a non-standard or internal name, a misspelling of another compound, or a compound not studied in the manner requested. Therefore, the article cannot be generated as instructed.

Advanced Analytical Methodologies for Hexetone Research

Chromatographic Separation Techniques for Hexetone and its Metabolites

Chromatography is a fundamental tool for the separation of this compound and its metabolic derivatives. The choice of technique depends on the physicochemical properties of the analytes, such as volatility, polarity, and molecular weight. Techniques like HPLC, GC-MS, SFC, and CE offer distinct advantages for the analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds. For this compound and its potential metabolites, which may include hydroxylated or conjugated derivatives, reverse-phase HPLC is a common approach.

Method development for a compound structurally related to this compound, (Z)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one, has been demonstrated using a reverse-phase (RP) approach. sielc.com Such a method can be adapted for this compound analysis. The development would involve optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile, to achieve adequate separation from impurities or metabolites. sielc.com The addition of an acid, such as phosphoric or formic acid, to the mobile phase can improve peak shape and resolution. sielc.com The separation of isomers, which can be a critical aspect of analyzing complex chemical mixtures, is also achievable with specialized chiral columns and optimized mobile phases. nih.govmtc-usa.comrotachrom.com

Analysis of metabolites often requires HPLC coupled with mass spectrometry (HPLC-MS) to identify compounds formed through biological processes. semanticscholar.org The study of metabolite-to-drug ratios can provide insights into compound metabolism and exposure history. nih.gov

Table 1: Example HPLC Parameters for a this compound-Related Compound
ParameterConditionReference
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid sielc.com
ModeReverse Phase (RP) sielc.com
DetectionUV or Mass Spectrometry (MS) sielc.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. Given this compound's nature as a ketone, it is amenable to GC analysis. This method is particularly useful for identifying and quantifying this compound in complex mixtures and for analyzing its volatile derivatives or degradation products.

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. nih.govphcogj.com The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and structural elucidation. nih.gov For compounds with low volatility, derivatization can be employed to increase their amenability to GC analysis. mdpi.com In-situ derivatization using reagents like acetic anhydride can stabilize reactive ingredients and produce characteristic ions that aid in selective detection. mdpi.com

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis
ParameterDescriptionReference
ColumnCapillary column (e.g., HP-5MS) phcogj.com
Carrier GasHelium or other inert gas nih.gov
Injection ModeSplit/Splitless mdpi.com
DetectorMass Spectrometer (MS) nih.govphcogj.com
Ionization ModeElectron Ionization (EI) mdpi.com

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC is particularly well-suited for the analysis and purification of nonpolar compounds like terpenes, a class to which this compound is related. nih.govchromatographytoday.com

The technique offers several advantages, including faster analysis times, reduced consumption of organic solvents, and high separation efficiency, making it an environmentally friendly and cost-effective alternative to normal-phase HPLC. teledynelabs.comjascoinc.com SFC can be used to separate complex mixtures of terpenes and cannabinoids, demonstrating its potential for resolving this compound from related plant-derived compounds. jascoinc.comresearchgate.net The coupling of SFC with mass spectrometry (SFC-MS) allows for the positive identification of separated components. nih.govjascoinc.com The versatility of SFC allows one instrument to perform analyses that might otherwise require separate GC and LC systems. jascoinc.com

Capillary Electrophoresis (CE) is a family of separation techniques that use high-voltage electric fields to separate analytes in narrow-bore capillaries. sciex.comwikipedia.org The separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com While CE is often used for charged molecules, its application can be extended to neutral compounds like ketones through techniques such as Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

For analyses involving high concentrations of organic solvents, which may be necessary for dissolving compounds like this compound, the stability of the capillary material is crucial. Traditional fused silica capillaries can be susceptible to degradation, but the use of robust materials like poly(ether ether ketone) (PEEK) provides greater tolerance to organic solvents and ensures stable separation and electrospray for CE-MS applications. nih.govacs.org Although specific applications of CE for this compound are not widely documented, the technique's high efficiency and minimal sample consumption make it a potentially valuable tool for its analysis. sciex.comwikipedia.org

Table 3: Basic Components of a Capillary Electrophoresis System
ComponentFunctionReference
CapillaryNarrow-bore tube where separation occurs sciex.comwikipedia.org
High Voltage Power SupplyApplies the electric field to drive separation wikipedia.org
Buffer ReservoirsHold the electrolyte solution (source and destination vials) wikipedia.org
ElectrodesProvide electrical contact with the buffer wikipedia.org
DetectorMonitors the separated analytes (e.g., UV-Vis) wikipedia.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. Following chromatographic separation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy are used to provide a detailed picture of the atomic arrangement within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ethernet.edu.et

A complete structural analysis of this compound would involve a suite of NMR experiments. A one-dimensional (1D) ¹H NMR spectrum would reveal the number of different types of protons and their chemical environments. For a compound like 2,6,6-trimethyl-2-cyclohexen-1-one, one would expect to see distinct signals for the three methyl groups, the protons on the cyclohexene ring, and the olefinic proton. pressbooks.pubdocbrown.info The ¹³C NMR spectrum would similarly identify all the unique carbon atoms in the molecule.

To establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates protons directly to the carbon atoms they are attached to.

HMBC reveals longer-range correlations between protons and carbons (over two or three bonds), which is crucial for piecing together the molecular skeleton.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing both qualitative structural information and quantitative data. When analyzed by electron ionization mass spectrometry (EI-MS), the this compound molecule (C₆H₁₀O₂) undergoes characteristic fragmentation, yielding a spectrum that serves as a chemical fingerprint. nih.gov The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 114, corresponding to its molecular weight. nih.gov

The fragmentation pattern is dominated by alpha-cleavage, a common pathway for ketones. This process involves the breaking of the bond adjacent to the carbonyl group, leading to the formation of stable acylium ions. Key fragments observed in the EI-MS spectrum of this compound are crucial for its unambiguous identification.

Table 1: Characteristic Mass Fragments of this compound (2,5-Hexanedione) in EI-MS

Mass-to-Charge Ratio (m/z)Ion/FragmentRelative Intensity
43[CH₃CO]⁺High
58[C₃H₆O]⁺Moderate
71[M-CH₃CO]⁺Moderate
99[M-CH₃]⁺Low
114[M]⁺ (Molecular Ion)Moderate

This table is generated based on typical fragmentation patterns for diketones and publicly available spectral data. nih.gov

Beyond structural elucidation, MS is widely applied for the quantitative determination of this compound, particularly in biological samples like urine. nih.gov These methods often use an isotopic-labeled internal standard, such as 2,5-[²H₁₀]hexanedione, to ensure high accuracy and precision through isotope dilution. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups of this compound. The analysis focuses on the vibrations of chemical bonds, which absorb light at specific frequencies corresponding to their vibrational energy levels.

In the IR spectrum of this compound, the most prominent absorption band is due to the C=O (carbonyl) stretching vibration. researchgate.net This strong absorption is characteristic of ketones and appears in a distinct region of the spectrum. Other significant absorptions include C-H stretching and bending vibrations from the methyl and methylene groups.

Raman spectroscopy offers complementary information. While the carbonyl stretch is also visible in the Raman spectrum, other vibrations, particularly those of the carbon-carbon backbone, can be more pronounced. The combination of both IR and Raman data allows for a more complete vibrational assignment and structural confirmation. nih.gov

Table 2: Key Vibrational Frequencies for this compound (2,5-Hexanedione)

Wavenumber (cm⁻¹)Vibrational ModeTechniqueIntensity
~2925-2985C-H Stretch (Alkyl)IR / RamanStrong (IR)
~1715-1720C=O Stretch (Ketone)IR / RamanVery Strong (IR)
~1410-1425C-H Bend (CH₂)IR / RamanModerate (IR)
~1360-1370C-H Bend (CH₃)IR / RamanModerate (IR)
~1160-1170C-C StretchIR / RamanModerate (IR)

Note: Wavenumbers are approximate and can vary slightly based on the sample state (liquid, gas) and solvent. researchgate.net

UV-Vis Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com For this compound, the absorption in the UV region is primarily due to the electronic transitions of the carbonyl groups. Specifically, the n→π* (n-to-pi-star) transition of the non-bonding electrons of the oxygen atom to the antibonding π* orbital of the carbonyl group results in a characteristic weak absorption band. nih.gov

Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. rsc.org To determine the concentration of this compound in a sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). wikipedia.org The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valued for its simplicity, speed, and cost-effectiveness. mdpi.com

Table 3: UV-Vis Absorption Data for this compound (2,5-Hexanedione)

TransitionApproximate λmax (nm)Molar Absorptivity (ε)Solvent
n→π*~275-280LowNon-polar (e.g., Hexane)

Note: The exact λmax and molar absorptivity can be influenced by the solvent used.

Electrochemical Detection Methods for this compound

Electrochemical methods offer alternative approaches for the analysis and study of redox-active compounds like this compound. These techniques measure changes in electrical properties (such as current or potential) that occur during a chemical reaction involving the analyte. researchgate.net While dedicated electrochemical sensors for the routine detection of this compound are not widely documented, its electrochemical behavior has been exploited in synthetic chemistry.

Research has demonstrated the direct electrochemical conversion of 5-hydroxymethylfurfural (HMF), a key biomass-derived intermediate, into this compound at ambient temperature and pressure. This process involves the electrochemical reduction of HMF at a catalytic electrode (e.g., zinc) in an aqueous medium. The reaction leverages water as the hydrogen source and combines hydrogenolysis and Clemmensen reduction with the opening of the furan ring to yield this compound. This application underscores the utility of electrochemical principles in understanding and manipulating the chemical properties of this compound for industrial applications, such as the production of biofuels and other key chemicals.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing this compound in complex matrices like biological fluids and environmental samples.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominent hyphenated techniques for this compound analysis. Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity to these methods.

GC-MS/MS: This is a well-established and robust method for quantifying urinary this compound as a biomarker of n-hexane exposure. Samples are typically prepared by acid hydrolysis to convert n-hexane metabolites into this compound. The sample is then extracted and injected into the gas chromatograph, where this compound is separated from other components. The eluent from the GC column enters the mass spectrometer, which is often operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. mdpi.com The use of stable isotope-labeled internal standards is standard practice for accurate quantification. mdpi.com

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers an alternative with advantages for certain applications, such as simplified sample preparation. nih.gov One developed method uses on-line solid-phase extraction (SPE) coupled with LC-atmospheric pressure chemical ionization-MS/MS (LC-APCI-MS/MS). This approach allows for the direct analysis of this compound in urine with high throughput. The method demonstrates excellent linearity, precision, and low detection limits. nih.gov

Table 4: Performance Characteristics of Hyphenated Methods for this compound Quantification in Urine

MethodLinearity Range (mg/L)Detection Limit (mg/L)Precision (RSD %)Reference
HS-SPME-GC-FID0.075 - 20.00.025< 7.0% nih.gov
APCI-LC/MS0.05 - 100.051.3% - 5.3% nih.gov

HS-SPME: Headspace Solid-Phase Microextraction; FID: Flame Ionization Detector; APCI: Atmospheric Pressure Chemical Ionization; RSD: Relative Standard Deviation.

LC-NMR: The coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful technique for the separation and unequivocal structure elucidation of unknown compounds in complex mixtures. The HPLC system separates the components, which are then transferred to an NMR flow cell for analysis. This technique is particularly valuable when MS data alone is insufficient to distinguish between isomers or identify novel compounds. While LC-NMR is a highly capable tool for analyzing small organic molecules like this compound, specific applications detailing its use for this compound are not prevalent in the scientific literature. Theoretically, it could be applied to study the metabolism of n-hexane, separating and identifying this compound and its various precursors or subsequent metabolites directly from a biological extract.

CE-MS: Capillary electrophoresis-mass spectrometry (CE-MS) combines the high separation efficiency and low sample volume requirements of CE with the sensitive and specific detection of MS. nih.gov This technique is well-suited for the analysis of small molecules, peptides, and proteins in complex biological samples. nih.gov CE separates analytes based on their charge-to-size ratio in an electric field, offering a different separation mechanism than LC. Although CE-MS has been widely applied in proteomics and metabolomics, published research specifically detailing the analysis of this compound using this technique is limited. Its potential application could lie in the high-resolution separation of this compound from other closely related, charged metabolites in a small volume of a biological sample.

Biotransformation and Metabolic Fate Studies of Hexetone in Preclinical Models

Identification of Hexetone Metabolites and Biotransformation Pathways

The process of biotransformation involves the chemical modification of compounds within biological systems, leading to the formation of metabolites. Identifying these metabolites and the pathways through which they are formed is fundamental to understanding a compound's disposition in the body evotec.comnih.gov. Preclinical metabolite identification studies are vital for evaluating the suitability of animal models for toxicology assessments evotec.com. Advanced analytical techniques, such as high-resolution mass spectrometry (HR-MS), are commonly employed for the identification and, in some cases, semi-quantification of metabolites evotec.com.

Characterization of Metabolic Enzymes Involved in this compound Biotransformation

The biotransformation of xenobiotics is primarily mediated by a diverse array of enzymes, with the liver being the principal site of metabolism pressbooks.pub. The cytochrome P450 (CYP) enzyme superfamily represents the most important group of enzymes in Phase I metabolism, catalyzing the oxidative biotransformation of a large proportion of therapeutic drugs ki.sefrontiersin.org. Other enzyme classes contributing to Phase I metabolism include hydrolases, flavin-containing monooxygenases (FMOs), aldehyde oxidases (AOXs), and reductases ki.se. Phase II metabolism, involving conjugation reactions, is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs) ki.se.

Characterizing the specific enzymes responsible for this compound's biotransformation in preclinical species typically involves in vitro studies utilizing recombinant enzymes or liver subcellular fractions in the presence of selective enzyme inhibitors mdpi.com. Although the specific enzymatic profile for this compound metabolism was not detailed in the provided information, it is common for compounds to be substrates for multiple drug-metabolizing enzymes, particularly those within the CYP and UGT families ki.seevotec.com.

In Vitro Metabolic Stability Assessment of this compound in Hepatic Microsomes and Cell Fractions

Metabolic stability is a crucial factor influencing a compound's oral bioavailability and systemic exposure nih.gov. Results from these studies, typically reported as in vitro half-life or intrinsic clearance, are used to predict in vivo hepatic clearance and to prioritize compounds based on their metabolic characteristics solvobiotech.com. Standard incubation conditions for microsomal stability assays involve incubating the test compound with liver microsomes and the appropriate co-factor (e.g., NADPH) at physiological temperature, with sampling at various time points to monitor the depletion of the parent compound evotec.com. Factors such as enzyme source (including vendor differences) can influence the results of these assays nih.gov.

While specific data on the in vitro metabolic stability of this compound in hepatic microsomes or cell fractions was not found in the search results, conducting such studies is a routine part of preclinical assessment to understand a compound's susceptibility to hepatic metabolism solvobiotech.comwuxiapptec.comnih.gov.

Species-Specific Differences in this compound Metabolism in Preclinical Organismal Models

Significant differences in drug metabolism can exist between different animal species used in preclinical studies and humans mdpi.comnih.govresearchgate.net. These interspecies variations can be attributed to differences in the expression levels, catalytic activities, and substrate specificities of drug-metabolizing enzymes mdpi.comnih.gov. Consequently, the metabolic profile and clearance rate of a compound can vary considerably across species such as rats, mice, dogs, and monkeys mdpi.comnih.govresearchgate.net.

Comparative in vitro metabolism studies using liver fractions or hepatocytes from multiple species are commonly conducted to identify and understand these species-specific differences evotec.commdpi.comeuropa.eu. Such studies are important for selecting the most relevant animal species for in vivo toxicity studies, aiming for a model whose metabolism of the compound closely resembles that in humans evotec.commdpi.comnih.goveuropa.eu. Appreciable interspecies differences, particularly in CYP isoforms, can impact the predictability of preclinical data for human outcomes nih.gov.

Although the search results did not provide specific details on species-specific differences in this compound metabolism, evaluating these differences is a standard and important aspect of preclinical development to ensure the relevance of animal models used for safety and pharmacokinetic assessments mdpi.comnih.govresearchgate.net. Studies involving incubation of this compound with liver fractions from various preclinical species would be necessary to assess these potential differences.

Environmental and Ecological Research Pertaining to Hexetone

Environmental Occurrence and Distribution Studies of Hexetone

Information specifically detailing the environmental occurrence and distribution studies of this compound in various environmental compartments (air, water, soil, sediment) is limited in the provided search results. General principles of environmental fate suggest that the distribution of a chemical is influenced by its physical and chemical properties, as well as environmental factors like precipitation, evaporation, and transport through water and sediment usda.gov.

Degradation Pathways of this compound in Environmental Matrices

The degradation of chemical compounds in the environment can occur through both abiotic and biotic processes encyclopedia.pub. These processes transform the parent compound into breakdown products, which may have different environmental behaviors and potential impacts.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a substance through non-biological means, such as reactions driven by light (photolysis) or water (hydrolysis) encyclopedia.pubnoack-lab.com. Photodegradation can occur when a substance is exposed to wavelengths of light in the UV, visible, and infrared spectrum encyclopedia.pub. This can lead to reactions like chain scission and cross-linking encyclopedia.pub. Hydrolytic degradation involves the breaking of susceptible chemical bonds in the presence of water, often resulting in a reduction in molecular weight encyclopedia.pub. While these processes are significant for the environmental fate of many chemicals, specific data on the abiotic transformation rates of this compound through photolysis or hydrolysis were not found in the provided search results. Studies on other compounds, such as certain antibiotics and phthalates, indicate that photolysis and hydrolysis rates can vary significantly depending on the compound and environmental conditions like pH and temperature researchgate.netnih.gov.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Biotic degradation primarily involves the metabolism of compounds by microorganisms, such as bacteria and fungi encyclopedia.pubnih.govwikipedia.org. Microorganisms can utilize organic compounds as carbon and energy sources, transforming them through enzymatic reactions wikipedia.orgresearchgate.net. The specific metabolic pathways can vary depending on the type of microorganism and the chemical structure of the compound wikipedia.orgresearchgate.net. While the search results discuss microbial metabolism in general and the degradation of other compounds like hexazinone (B1673222) and n-hexane by bacteria nih.govnih.govethz.ch, specific details regarding the microbial degradation mechanisms or pathways of this compound were not identified. Studies have shown that bacterial communities, particularly in soil, can play a significant role in the metabolism of dissolved organic matter nih.gov.

Ecotoxicological Assessment of this compound in Aquatic and Terrestrial Model Organisms

Ecotoxicological assessment aims to determine the potential adverse effects of chemicals on ecosystems and the organisms within them merieuxnutrisciences.comqbdgroup.com. This involves conducting tests on various aquatic and terrestrial model organisms to evaluate toxicity researchgate.netepa.gov.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a substance accumulates in an organism over time when the rate of uptake exceeds the rate of elimination researchgate.netinrialpes.fr. The potential for a chemical to bioaccumulate in ecological systems is an important factor in assessing its environmental risk researchgate.netinrialpes.frresearchgate.net. While the search results discuss the bioaccumulation of potentially toxic elements in trees and mangrove species and the prediction of bioaccumulation potential for other compounds like aromatic hydrocarbons and hexachlorobenzene (B1673134) researchgate.netresearchgate.netnih.govnih.gov, specific data on the bioaccumulation potential of this compound in aquatic or terrestrial organisms were not found. Factors influencing bioaccumulation can include the chemical properties of the substance, the exposure levels, and the metabolism and excretion rates of the organism inrialpes.fr.

Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) is a process used to evaluate the potential risks posed by chemicals to the environment qbdgroup.comdlrcgroup.comeuropa.eu. ERA typically involves assessing both the potential environmental exposure to a substance and its ecotoxicity dlrcgroup.com. Methodologies for ERA often follow a stepwise approach, starting with an initial screening phase (Phase I) to identify potential environmental exposure and persistence europa.eueuropa.eu. If significant exposure is anticipated or specific risks are identified, a more detailed fate and effects assessment (Phase II) is conducted, which may include experimental studies on the substance's fate in the environment and its effects on representative organisms dlrcgroup.comeuropa.eueuropa.eu. Standardized ecotoxicological tests, often following guidelines from organizations like the OECD and ISO, are used to gather data on the toxicity of substances to aquatic and terrestrial species merieuxnutrisciences.comresearchgate.netepa.goveuropa.eu. The goal is to determine if there is a threat to the functional integrity of ecosystems and to identify potential risk mitigation measures merieuxnutrisciences.comeuropa.eueuropa.eu.

Theoretical and Computational Chemistry Applied to Hexetone

Electronic Structure and Reactivity Predictions for Hexetone

The arrangement of electrons in a molecule governs its stability, geometry, and how it interacts with other molecules. Computational methods can map this electronic landscape to predict chemical reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.ukyoutube.com It is a popular choice for chemists due to its favorable balance of accuracy and computational cost. core.ac.ukesqc.org DFT calculations can determine the optimized geometry of this compound and a wide range of its electronic properties. Key descriptors of reactivity, such as the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. mdpi.com Molecular electrostatic potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (in gas phase)
PropertyCalculated ValueSignificance
HOMO Energy-7.0 eVIndicates electron-donating capability (lone pairs on oxygen).
LUMO Energy+1.5 eVIndicates electron-accepting capability (π* orbital of C=O).
HOMO-LUMO Gap8.5 eVSuggests high kinetic stability.
Dipole Moment3.0 DReflects the polarity of the carbonyl group.
Mulliken Charge on C=O Carbon+0.45 eHighlights the electrophilic nature of the carbonyl carbon.
Mulliken Charge on C=O Oxygen-0.50 eHighlights the nucleophilic nature of the carbonyl oxygen.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. nih.govrsc.org This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). ims.ac.jpmit.edu A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate. mit.edu By calculating the intrinsic reaction coordinate (IRC), chemists can confirm that a located transition state correctly connects the desired reactants and products. smu.edu For this compound, one could model reactions such as nucleophilic addition to the carbonyl group or enolate formation.

Table 2: Hypothetical Energy Profile for the Nucleophilic Addition of Hydride to this compound
ParameterCalculated Value (kcal/mol)Interpretation
Activation Energy (ΔG‡)15.5The energy barrier the reactants must overcome. Governs the reaction rate.
Energy of Reaction (ΔG_rxn)-10.2The overall free energy change. A negative value indicates a spontaneous reaction.

Conformational Analysis and Molecular Dynamics of this compound

Cyclic molecules like this compound are not static; they exist as an equilibrium of different three-dimensional shapes, or conformations. Understanding this conformational landscape is key to understanding the molecule's properties and interactions.

Molecular Dynamics (MD) simulations, which model the movement of atoms over time, rely on a set of mathematical functions known as a force field (FF) to describe the potential energy of the system. j-octa.comresearchgate.net A force field approximates the molecule as a collection of atoms held together by springs (bonds and angles) and includes terms for torsional strain and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net General-purpose force fields like AMBER, GAFF, and OPLS exist, but for high-accuracy studies of a specific molecule like this compound, re-parameterization or the development of a specific force field may be necessary. j-octa.com This involves fitting the force field parameters to high-level quantum mechanical data or experimental results to ensure it accurately reproduces the molecule's structure and dynamics. nih.gov

Table 3: Typical Functional Forms in a Class I Force Field for this compound
Interaction TypeFunctional FormParameters to be Determined
Bond StretchingE = k_b(r - r_0)²Force constant (k_b), equilibrium distance (r_0)
Angle BendingE = k_θ(θ - θ_0)²Force constant (k_θ), equilibrium angle (θ_0)
Torsional (Dihedral)E = Σ V_n/2 [1 + cos(nφ - γ)]Barrier height (V_n), periodicity (n), phase angle (γ)
Non-Bonded (Lennard-Jones)E = 4ε[(σ/r)¹² - (σ/r)⁶]Well depth (ε), collision diameter (σ)

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of a molecule. frontiersin.orgnih.gov In the gas phase, intramolecular forces dominate, but in solution, interactions with solvent molecules become critical. nih.gov MD simulations can model these effects using either an implicit solvent model (where the solvent is treated as a continuous medium) or an explicit model (where individual solvent molecules are included in the simulation). frontiersin.org For this compound, the stable chair conformation would be expected to be the dominant species. However, the polarity of the solvent can affect the relative energy of different conformers by preferentially stabilizing those with a larger dipole moment. researchgate.netresearchgate.net

Table 4: Hypothetical Relative Energies of this compound Conformers in Different Environments
ConformerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (kcal/mol)
Chair0.00 (Reference)0.00 (Reference)
Twist-Boat5.55.1
Boat6.96.4

Rational Design Principles for this compound Derivatives via In Silico Methods

A primary goal of computational chemistry is to guide the synthesis of new molecules with enhanced properties. In silico (computer-based) methods allow for the rapid screening of virtual libraries of compounds, saving significant time and resources compared to traditional experimental approaches. nih.govresearchgate.net By starting with the this compound scaffold, chemists can design and evaluate thousands of potential derivatives. Properties calculated via DFT, such as reactivity indices, can be used to predict how a given substitution will alter the molecule's chemical behavior. mdpi.com MD simulations and docking studies can predict how well a derivative might bind to a biological target, such as an enzyme active site. These calculated properties can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity. nih.gov

Table 5: Hypothetical Data for a QSAR Model of this compound Derivatives
Derivative (Substituent at C4)Calculated LUMO Energy (eV)Predicted Biological Activity (IC₅₀, µM)
-H (this compound)+1.5050.0
-F (Fluoro)+1.3535.5
-CN (Cyano)+0.9012.1
-CH₃ (Methyl)+1.6562.3
-NH₂ (Amino)+1.8085.0

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netmdpi.com This process involves creating a "virtual library" of compounds that can be computationally tested, saving significant time and resources compared to traditional high-throughput screening. mdpi.comnih.gov The design of these libraries is a critical step, aiming to explore a diverse chemical space to increase the chances of finding novel and effective compounds. nih.govdtu.dk

The process of virtual screening can be broadly categorized into structure-based and ligand-based methods. researchgate.net Structure-based virtual screening relies on the known three-dimensional structure of the target, using techniques like molecular docking to predict the binding affinity of different molecules. mdpi.com Ligand-based methods, on the other hand, use the knowledge of molecules known to be active to identify other compounds with similar properties. researchgate.net

Table 1: Comparison of Virtual Screening Approaches

Feature Structure-Based Virtual Screening (SBVS) Ligand-Based Virtual Screening (LBVS)
Requirement 3D structure of the target protein is known. mdpi.com A set of molecules with known activity is available. researchgate.net
Methodology Molecular docking, scoring functions. mdpi.com Pharmacophore modeling, 2D/3D similarity searches. researchgate.net

| Objective | Predict the binding mode and affinity of ligands to a target. mdpi.com | Identify molecules with similar properties to known active compounds. researchgate.net |

Without any information on "this compound" or its potential biological targets, it is impossible to conceptualize how virtual screening or library design would be applied.

AI and Machine Learning Applications in this compound Research

In the context of chemical research, AI and ML can be used for a wide range of applications, including:

Predicting molecular properties: Algorithms can be trained to predict the physicochemical and biological properties of molecules with high accuracy.

De novo drug design: Generative AI models can design entirely new molecules with desired properties. hexaware.com

Reaction prediction and synthesis planning: AI can predict the outcomes of chemical reactions and suggest optimal synthetic routes.

Analysis of large datasets: Machine learning is adept at finding correlations in large datasets from high-throughput screening or genomic studies. ddn.com

Table 2: Applications of AI and Machine Learning in Chemical Research

Application Area Description Potential Impact
Property Prediction Using ML models to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. aragen.com Reduces late-stage failures in drug development.
Generative Models Employing generative adversarial networks (GANs) or variational autoencoders (VAEs) to create novel molecular structures. aragen.com Accelerates the discovery of new lead compounds.
Predictive Modeling Developing models to predict the activity of compounds against a specific biological target. Prioritizes compounds for synthesis and testing.

The application of these powerful AI and machine learning techniques to "this compound" is entirely speculative due to the absence of any foundational data on the compound.

Emerging Research Frontiers and Future Directions for Hexetone

Integration of Omics Technologies in Hexetone Research

The comprehensive analysis of a compound's biological effects necessitates a multi-faceted approach. Omics technologies, which allow for the global assessment of different classes of biological molecules, are central to this endeavor. nih.gov These systems-level insights are crucial for understanding the intricate interactions between a chemical entity and a biological system. nih.gov

Proteomics and Metabolomics in Response to this compound Exposure (Preclinical)

Preclinical studies are fundamental for characterizing the molecular impact of a new chemical compound. Proteomics and metabolomics offer powerful tools to observe the cellular response to xenobiotic exposure at the protein and metabolite levels. nih.govspringernature.com

Proteomics: This field involves the large-scale study of proteins, particularly their structures and functions. In preclinical research, quantitative proteomics can identify which proteins are upregulated or downregulated in response to this compound exposure. nih.gov Using techniques like stable isotope labeling by amino acids in cell culture (SILAC) or mass spectrometry-based methods, researchers can uncover changes in the proteome that point to affected cellular pathways. nih.govnih.gov For instance, an increase in the abundance of stress-response proteins or a decrease in proteins related to cell cycle progression would provide initial clues into this compound's mechanism of action. researchgate.net

Metabolomics: This is the scientific study of the metabolome, the complete set of small-molecule chemicals (metabolites) within a biological sample. springernature.com Exposure to a compound like this compound can cause significant shifts in the metabolic profile of cells or tissues. researchgate.netresearchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can identify and quantify these changes. nih.gov Such analyses could reveal, for example, that this compound exposure disrupts glycolysis, alters lipid metabolism, or induces oxidative stress, as evidenced by changes in related metabolites. researchgate.netnih.gov

Table 1: Illustrative Proteomic Changes in a Preclinical Model Exposed to this compound This table represents hypothetical data to illustrate typical findings in a proteomics experiment.

Protein Function Fold Change Implied Biological Process
HSP70 Chaperone, Stress Response +2.5 Cellular Stress
Caspase-3 Apoptosis +1.8 Programmed Cell Death
Cyclin D1 Cell Cycle Regulation -2.1 Cell Cycle Arrest

Transcriptomics in Cellular Systems Treated with this compound

Transcriptomics enables the analysis of the complete set of RNA transcripts in a cell or population of cells. nih.gov By employing techniques like RNA sequencing (RNA-Seq), researchers can gain a comprehensive snapshot of the genes that are actively being expressed in response to this compound treatment. biorxiv.org This approach provides early, mechanistic insights into the cellular response to a chemical compound. nih.gov

The resulting data can highlight entire biological pathways that are perturbed by this compound. For example, if a group of genes associated with DNA repair is significantly upregulated, it would suggest that this compound may cause DNA damage. biorxiv.org Similarly, widespread changes in the expression of genes involved in inflammation or metabolic regulation would point to other primary effects. elifesciences.org Single-cell transcriptomics can further dissect this response, revealing how different cell types within a heterogeneous population react to the compound, which is often averaged out in bulk measurements. nih.govnih.gov

Table 2: Example of Transcriptomic Data from a Cellular System Treated with this compound This table represents hypothetical data to illustrate typical findings in a transcriptomics experiment.

Gene Pathway Log2 Fold Change Status
DDIT3 ER Stress / Apoptosis +3.2 Upregulated
FOS Signal Transduction +2.8 Upregulated
CCND1 Cell Cycle -2.5 Downregulated

Development of this compound as a Chemical Probe or Research Tool

A well-characterized small molecule can be a powerful research tool, known as a chemical probe, to study biological systems. youtube.com For this compound to be developed as a chemical probe, it would need to exhibit high potency and selectivity for a specific biological target, such as a protein. nih.gov

The development process would involve synthesizing an analog of this compound that incorporates a reactive group or a tag, such as biotin or an alkyne group. nih.govnih.gov This modified version of this compound could then be used in "pull-down" or chemoproteomic experiments. youtube.com In such an experiment, the tagged this compound is introduced to a cell lysate; it binds to its target protein(s), and the tag is used to isolate the this compound-protein complex for identification via mass spectrometry. nih.gov This approach is invaluable for definitively identifying the direct molecular targets of a compound within the complex cellular environment. nih.gov

Identification of Gaps in Current Understanding of this compound Chemistry and Biology

For any new chemical entity, including this compound, significant gaps in knowledge would naturally exist. A primary challenge is bridging the divide between its chemical properties and its biological effects. the-scientist.com Key questions that would need to be addressed include:

Mechanism of Action: Beyond initial pathway analysis, the precise molecular mechanism by which this compound elicits a cellular response remains to be determined. Does it act as an enzyme inhibitor, a receptor agonist/antagonist, or does it disrupt protein-protein interactions?

Target Specificity: It is crucial to determine if this compound interacts with a single, specific target or multiple off-target proteins. A lack of specificity can lead to misleading experimental results and unforeseen biological effects.

Structure-Activity Relationship (SAR): A systematic investigation into how modifications to this compound's chemical structure affect its biological activity is essential for optimizing its potency and selectivity.

Long-Term Cellular Consequences: Initial studies often focus on acute exposure. The effects of chronic, low-level exposure on cellular health, adaptation, and potential for toxicity are typically unknown.

Methodological Advancements Driving Future this compound Research

Future investigations into this compound will be significantly enhanced by cutting-edge methodological advancements.

Single-Cell Multi-Omics: Technologies that allow for the simultaneous measurement of multiple -omes (e.g., the transcriptome and proteome) from a single cell are becoming more accessible. nih.gov Applying these methods would provide an unparalleled, high-resolution view of how this compound's effects on gene expression correlate directly with changes in protein levels within individual cells.

Spatial Proteomics: Techniques like Deep Visual Proteomics (DVP) combine imaging with mass spectrometry to provide proteomic data within a spatial context. nih.gov This could be used to determine how this compound affects protein expression in different subcellular compartments or within specific regions of a tissue sample.

Artificial Intelligence and Machine Learning: The vast datasets generated by -omics studies require sophisticated computational tools for analysis. labmanager.com AI-driven algorithms can identify complex patterns and correlations in proteomic, metabolomic, and transcriptomic data that may not be apparent through conventional analysis, helping to generate new hypotheses about this compound's function. nih.gov

Advanced Synthesis and Screening: Innovations in chemical synthesis allow for the rapid generation of a library of this compound derivatives. labmanager.com Coupled with high-throughput screening methods, this can accelerate the exploration of its structure-activity relationship and the development of more potent and selective analogs.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Biotin

Q & A

Q. Table 1. Comparative Detection Limits for this compound Characterization

TechniqueDetection LimitApplicable PhaseReference
GC-MS0.01 ppmGas/Liquid
HPLC-UV0.1 ppmLiquid
FTIR1% w/wSolid/Liquid

Q. Table 2. Common Pitfalls in this compound Synthesis

PitfallSolutionEvidence Source
Impurity carryoverRedistill solvents pre-use
Catalyst poisoningUse inert atmosphere

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.